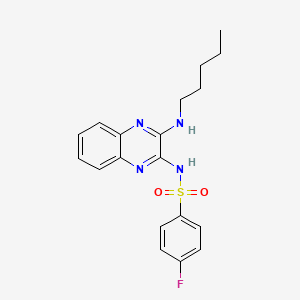

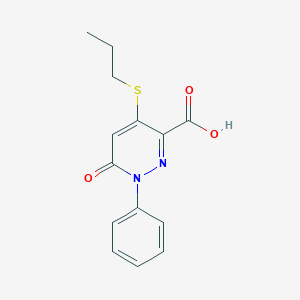

4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonamide derivatives are a significant class of compounds due to their diverse biological activities and potential therapeutic applications. They often serve as key intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the amide coupling of benzenesulfonamide with various heterocyclic amines. For example, a series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles demonstrated potent inhibitory activities in cell-based assays, indicating a robust synthetic strategy for developing inhibitors of specific cellular pathways (Kim et al., 2009).

Scientific Research Applications

Alzheimer's Disease Treatment

A study by Makhaeva et al. (2020) synthesized hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide, demonstrating potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with selectivity toward BChE. These compounds showed potential as multitarget anti-Alzheimer agents, capable of blocking AChE-induced β-amyloid aggregation, thereby exerting a disease-modifying effect. The compounds possessed low antioxidant activity and predicted good intestinal absorption, medium blood-brain barrier permeability, and medium cardiac toxicity risk, indicating promise for further development and optimization as multitarget anti-AD agents (Makhaeva et al., 2020).

Antimicrobial and Anticancer Agents

Ghorab et al. (2007) synthesized novel derivatives of 4-(quinolin-1-yl)-benzenesulfonamide and 4-(pyrimido[4,5-b]quinolin-10-yl)-benzenesulfonamide, which were evaluated for their in vitro cytotoxic screening against Ehrlich ascites carcinoma cells. Some compounds showed promising in vitro cytotoxic activity compared with doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radio-protective activity against γ-irradiation in mice, suggesting potential as anticancer and radioprotective agents (Ghorab et al., 2007).

Fluorescent Probes for Biological Sensing

Kaushik et al. (2021) reported an organic molecule-based sensor capable of detecting multiple analytes such as moisture, warfare reagent (phosgene), and divalent (Cu2+) and trivalent (Fe3+) ions. This demonstrates the versatility of sulfonamide derivatives in sensing applications, where specific structural modifications allow for the detection of a wide range of chemical entities with high selectivity and sensitivity (Kaushik et al., 2021).

Mechanism of Action

properties

IUPAC Name |

4-fluoro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O2S/c1-2-3-6-13-21-18-19(23-17-8-5-4-7-16(17)22-18)24-27(25,26)15-11-9-14(20)10-12-15/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJWVQVVXXFILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)